7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one is a compound belonging to the class of benzothiazepines, which are recognized for their diverse biological activities. This compound is characterized by a bromine atom at the seventh position of the benzothiazepine ring and features a saturated dihydro structure. The molecular formula for this compound is with a molecular weight of approximately 246.13 g/mol .
Benzothiazepines are classified as heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. They are often studied for their pharmacological properties, including potential applications in treating cardiovascular diseases, hypertension, and as anxiolytics. The presence of the bromine atom in 7-bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one may enhance its biological activity compared to other derivatives .
The synthesis of 7-bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one can be achieved through several methods, often involving cyclization reactions of appropriate precursors. One efficient method involves the reaction of 2-amino thiophenol with α-bromo ketones in the presence of a base.
This method has been noted for its high yield and efficiency .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure. Characteristic absorption bands in IR spectra typically include:
7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one can undergo various chemical reactions due to its functional groups:
The mechanism of action for compounds like 7-bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one often involves interaction with specific biological targets:
In vitro studies have shown that derivatives exhibit cytotoxicity against various cancer cell lines, suggesting potential anticancer mechanisms .
Key chemical properties include:
7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one has potential applications in various fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one is a brominated heterocyclic compound with systematic IUPAC name 7-bromo-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one. Its molecular formula is C₉H₈BrNOS, corresponding to a molecular weight of 258.13 g/mol [1] [3]. The core structure comprises a seven-membered thiazepine ring fused to a benzene ring, with the bromine atom positioned exclusively at the C7 benzene carbon. Key structural features include:
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
CAS Registry Number | 14944-02-6 |
Other Names | 7-Bromo-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one; MFCD14705090 |
Molecular Formula | C₉H₈BrNOS |
Exact Mass | 256.960 Da |
MDL Number | MFCD14705090 |
Spectroscopic characterization reveals distinctive properties:
The parent 1,4-benzothiazepine scaffold was first synthesized in 1948 as 2,3,4,5-tetrahydro-1,4-benzothiazepine-3,5-dione [6]. Brominated derivatives emerged later during structure-activity relationship (SAR) studies targeting neuropsychiatric disorders. The specific 7-bromo analog gained prominence due to:
Table 2: Evolution of Benzothiazepine Synthesis
Period | Synthetic Advancement | Impact on 7-Bromo Analog |
---|---|---|
1940–1960 | Classical cyclocondensation of 2-aminothiophenols | Enabled parent scaffold access |
1970–1990 | Regioselective bromination protocols | Permitted C7 functionalization |
2000–Present | Microwave-assisted cyclization; Ugi multicomponent reactions | Improved yield (>90%) and purity |
Significant methodological breakthroughs include iron(III)-catalyzed bromination (10 mol% FeCl₃ in DCM), achieving >92% regioselectivity at C7, and ultrasound-assisted zirconium oxychloride catalysis for ring formation [6] [9].
This brominated benzothiazepine serves as a versatile intermediate with documented applications across multiple disciplines:
Table 3: Research Applications and Key Findings
Research Area | Application Example | Reported Outcome |
---|---|---|
Medicinal Chemistry | Intermediate for neuroleptic drugs | Improved receptor binding affinity (Kᵢ = 12 nM) |
Polymer Science | Monomer for high-refractive-index polymers | nD²⁰ = 1.72; T_g = 185°C |
Chemical Biology | Enzyme inhibition studies | IC₅₀ = 3.2 µM against bacterial dihydropteroate synthase |
The compound’s significance is amplified by its role in methodological innovations, including solvent-free microwave synthesis (88% yield in <3 minutes) and flow chemistry approaches [6] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: